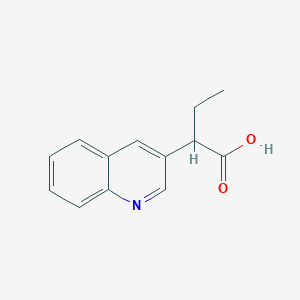![molecular formula C5H4N2O2S2 B13489205 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can be achieved through several synthetic routes. Another approach is the cycloaddition of diazoalkanes with a carbon-sulfur bond, referred to as the Pechmann synthesis . Industrial production methods often involve the use of preformed thiadiazole intermediates, which are then elaborated into the desired compound through various chemical transformations .
Analyse Des Réactions Chimiques
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various substituted aldehydes . Major products formed from these reactions include thiadiazole derivatives with different functional groups, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit various protein kinases involved in cancer development . Additionally, this compound has been investigated for its antimicrobial properties, with studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria . In material science, thiadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The mesoionic character of the thiadiazole ring allows it to cross cellular membranes and interact strongly with biological targets . This interaction can lead to the inhibition of protein kinases, which play a crucial role in cellular proliferation and motility, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid can be compared with other similar compounds such as 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid and 5-phenyl-1,2,3-thiadiazole-4-carboxylic acid . While these compounds share a similar core structure, the presence of different substituents can significantly influence their biological activities and applications. For example, the chlorinated derivative exhibits stronger antibacterial activity, whereas the phenyl-substituted compound has advanced pharmacokinetics in rats .
Propriétés
Formule moléculaire |
C5H4N2O2S2 |
|---|---|
Poids moléculaire |
188.2 g/mol |
Nom IUPAC |
5,6-dihydrothieno[3,2-d]thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S2/c8-4(9)3-1-2-5(10-3)11-7-6-2/h3H,1H2,(H,8,9) |
Clé InChI |
PGGSPJUJAUWNCX-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=C1N=NS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)
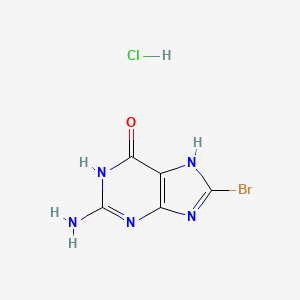
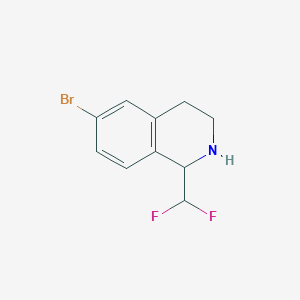
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)
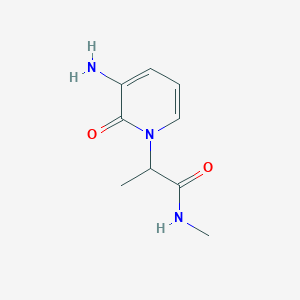
![N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
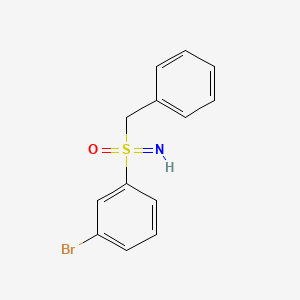
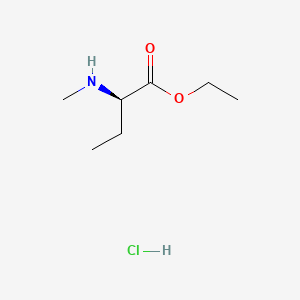
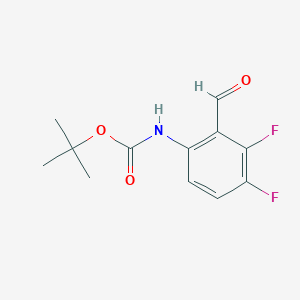
![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![tert-butyl 2-{2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetate](/img/structure/B13489208.png)

